Cas no 93-40-3 ((3,4-Dimethoxyphenyl)acetic acid)

(3,4-Dimethoxyphenyl)acetic acid is a versatile intermediate suitable for pharmaceutical synthesis due to its established reactivity profile and relatively low toxicity. Its aromatic substituents enable high solubility in organic solvents, facilitating efficient purification and subsequent reaction steps. Optimal storage conditions maintain stability and ensure long-term usability in various chemical processes.
(3,4-Dimethoxyphenyl)acetic acid structure
93-40-3 structure
Product Name:(3,4-Dimethoxyphenyl)acetic acid
CAS No:93-40-3
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00004335
CID:34699
PubChem ID:7139
Update Time:2026-03-06

(3,4-Dimethoxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dimethoxyphenylacetic acid
    • 3,4-Dimethoxyphenylacetic acid,3,4-Dimethoxyphenylacetic acid, Homoveratric acid
    • 4-DiMethoxyphenylacetic acid
    • 2-(3,4-DiMethoxyphenyl)acetate
    • NSC 2753
    • NSC 27897
    • Homoveratric Acid
    • (3,​4-​Dimethoxyphenyl)​acetic Acid (Homoveratric Acid)
    • (3,4-Dimethoxyphenyl) Acetic Acid
    • 2-(3,4-dimethoxyphenyl)acetic acid
    • 3, 4 -dimethoxy phenylacetonitrile
    • 3,4-dimethyloxyphenylacetic acid
    • (3,4-Dimethoxyphenyl)acetic Acid​
    • (3,4-DIMETHOXYPHENYL)ACETIC ACID
    • Benzeneacetic acid, 3,4-dimethoxy-
    • 3,4-Dimethoxybenzeneacetic acid
    • 3,4-Dimethoxyphenyl acetic acid
    • Homoveratrumic acid
    • (3,4-Dimethoxy-phenyl)-acetic acid
    • Acetic acid, (3,4-dimethoxyphenyl)-
    • 3,4-Dimethoxyphenylaceticacid
    • 3,4-(Dimethoxy)benzeneacetic acid
    • YY50GIT3C7
    • 2-(3,4-DIMET
    • 3,4-Dimethoxybenzeneacetic acid (ACI)
    • Acetic acid, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)
    • Z56924495
    • BRN 1110282
    • alpha-(3,4-dimethoxyphenyl)acetic acid
    • 3,4-Dimethyloxy phenyl acetic acid
    • Acetic acid,4-dimethoxyphenyl)-
    • EU-0066571
    • DTXSID5059086
    • D0640
    • 93-40-3
    • FT-0612084
    • Homoveratric acid, Vetec(TM) reagent grade, 98%
    • KUC108679N
    • AK-968/41169417
    • 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)
    • SY006121
    • 2-(3,4-DIMETHOXYPHENYL)ETHANOIC ACID
    • SCHEMBL153055
    • Acetic acid, 3,4-dimethoxyphenyl-
    • CS-W020108
    • H-3300
    • EN300-17388
    • NSC2753
    • 3,4-(Dimethoxyphenyl) acetic acid
    • 3,4-dimethoxyphenyl-acetic acid
    • EINECS 202-244-5
    • F0902-7631
    • CHEBI:86655
    • Homoveratrate
    • 3,4-Dimethoxyphenylacetic acid, 98%
    • AC-15716
    • AI3-23354
    • BB 0248998
    • MFCD00004335
    • bmse000682
    • 3,4-Dimethoxyphenylacetate
    • SR-01000596943-1
    • (3,4-Dimethoxyphenyl)acetic Acid(Homoveratric Acid)
    • IDI1_030158
    • (3,4-Dimethoxyphenyl)acetate
    • NSC-27897
    • Benzeneacetic acid,4-dimethoxy-
    • SR-01000596943
    • AKOS000119394
    • NSC-2753
    • NSC27897
    • 2-(3,4-dimethoxyphenyl)aceticacid
    • BS-4085
    • homovaretic acid
    • s3961
    • NS00015120
    • 3,4-Dimethoxybenzeneacetate
    • HY-Y0771
    • Q10395556
    • ChemDiv3_014360
    • HMS1513M16
    • UNII-YY50GIT3C7
    • AM20060235
    • KSC-11-262-2
    • 3,4-dimethoxy-phenylacetic acid
    • CCG-266554
    • InChI=1/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12
    • (3,?4-?Dimethoxyphenyl)?acetic Acid(Homoveratric Acid)
    • 3, 4 - Dimethoxy phenyl acetic acid
    • 1000517-77-0
    • 2-(3,4-Dimethoxyphenyl)acetate; 2-(3,4-Dimethoxyphenyl)acetic Acid; 3,4-Dimethoxybenzeneacetic Acid; NSC 2753; NSC 27897;
    • STK299264
    • 4,5-Dimethoxy-1,2-benzenacetic Acid
    • (3,4-Dimethoxyphenyl)acetic acid
    • MDL: MFCD00004335
    • Inchi: 1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
    • InChI Key: WUAXWQRULBZETB-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=C(OC)C(OC)=CC=1)O
    • BRN: 1110282

Computed Properties

  • Exact Mass: 196.07400
  • Monoisotopic Mass: 196.073559
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.8
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: The product containing a molecule of crystal water is needle crystal. Precipitated from benzene or petroleum ether is anhydrous.
  • Density: 1.2166 (rough estimate)
  • Melting Point: 96-98 °C (lit.)
  • Boiling Point: 293.08°C (rough estimate)
  • Flash Point: 130.2℃
  • Refractive Index: 1.5430 (estimate)
  • Water Partition Coefficient: dissolution
  • PSA: 55.76000
  • LogP: 1.33090
  • Solubility: Soluble in water, ethanol and diethyl ether.
  • FEMA: 2768

(3,4-Dimethoxyphenyl)acetic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37
  • Safety Instruction: S22-S24/25
  • RTECS:AH0675000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(3,4-Dimethoxyphenyl)acetic acid Customs Data

  • HS CODE:29189090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3,4-Dimethoxyphenyl)acetic acid Pricemore >>

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(3,4-Dimethoxyphenyl)acetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ;  10 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Design, synthesis and biological evaluation of small molecular polyphenols as entry inhibitors against H5N1
Yang, Jian; Yang, Jing Xiang; Zhang, Fang; Chen, Gang; Pan, Wei; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(12), 2680-2684

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Hydrolysis of arylacetonitriles
Wenner, Wilhelm, Journal of Organic Chemistry, 1950, 15, 548-51

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of 3,4-dimethoxyphenylacetic acid
Xu, Hui; Jiang, Yu-ren; Chen, Fang-jun; Ma, Guan-jun, Guangzhou Huagong, 2009, 37(1), 39-41

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Xanthone ,  2,2′-Methylenebis[pyridine] ,  Nickel dichloride Solvents: Benzene ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Carboxylation of Benzylic and Aliphatic C-H Bonds with CO2 Induced by Light/Ketone/Nickel
Ishida, Naoki ; Masuda, Yusuke ; Imamura, Yuuya; Yamazaki, Katsushi; Murakami, Masahiro, Journal of the American Chemical Society, 2019, 141(50), 19611-19615

Production Method 5

Reaction Conditions
Reference
Diastereoselective Synthesis of Cularine Alkaloids via Enium Ions and an Easy Entry to Isoquinolines by Aza-Wittig Electrocyclic Ring Closure
Rodrigues, J. Augusto R.; Abramovitch, Rudolph A.; De Sousa, Joana D. F.; Leiva, Genaro C., Journal of Organic Chemistry, 2004, 69(9), 2920-2928

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Acetonitrile ;  reflux
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ;  reflux
Reference
Novel hybrids from lamellarin D and combretastatin A4 as cytotoxic agents
Shen, Li; Yang, Xiaochun; Yang, Bo; He, Qiaojun; Hu, Yongzhou, European Journal of Medicinal Chemistry, 2010, 45(1), 11-18

Production Method 7

Reaction Conditions
1.1 Reagents: Tempol ,  Potassium chloride ,  Oxygen ,  Ferric nitrate Solvents: 1,2-Dichloroethane ;  24 h, 25 °C
Reference
Method for synthesizing carboxylic acid or ketone compound from alcohol or aldehyde by using oxygen or oxygen in air as oxidant
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Morpholine ,  Sulfur Catalysts: p-Toluenesulfonic acid ;  8 h, 120 °C; 10 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C → 100 °C; 5 h, 100 °C
Reference
3-Arylcoumarin inhibits vascular calcification by inhibiting the generation of AGEs and anti-oxidative stress
Li, YuFei; Pan, Yinbo; Wang, Liying; Wang, Xiaojing; Chu, Haiping; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 2147-2157

Production Method 9

Reaction Conditions
1.1 Catalysts: Nitrilase Solvents: Water ;  20 h, pH 6.5, 30 °C
Reference
Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401
He, Yu-Cai; Zhang, Zhi-Jun; Xu, Jian-He; Liu, You-Yan, Journal of Industrial Microbiology & Biotechnology, 2010, 37(7), 741-750

Production Method 10

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Acetonitrile
Reference
Montmorillonite clay: a novel reagent for the chemoselective hydrolysis of t-butyl esters
Yadav, J. S.; Reddy, B. V. Subba; Rao, K. Sanjeeva; Harikishan, K., Synlett, 2002, (5), 826-828

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Sulfuric acid
Reference
Aromatic hydroxyalkylation. Condensation of chloral with veratrole
Quelet, Raymond; Gavarret, Jean; Pineau, Robt., Bulletin de la Societe Chimique de France, 1954, 932, 932-4

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; 10 h, reflux
Reference
Preparation and composition of novel tyloindicines as antiviral, anticancer, antibacterial, and anti-inflammatory agents
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  5 h, 55 - 65 °C
Reference
2-(Trimethylsilyl)-1,3-dithiane 1-oxide as a convenient reagent for the transformation of aldehydes and ketones into homologous carboxylic acids
Krohn, Karsten; Cludius-Brandt, Stephan, Synthesis, 2010, (15), 2616-2620

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  14 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Synthesis of xylopinine
Guo, Xinyan; Jiang, Shende, Jingxi Huagong, 2010, 27(9), 882-884

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol
Reference
Synthesis of (±)-17,18-dimethoxyhexadehydroyohimbane. A key intermediate in the synthesis of deserpidine analog
Chatterjee, A. Mrs.; Pandit, U. K., Journal of the Indian Chemical Society, 1989, 66(8), 656-9

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  rt → 120 °C; 2 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium hydroxide ;  2 h, rt → 180 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
An alternative process for preparation of 3,4-dimethoxyphenylacetic acid
Yao, Guoxin; Chen, Gang; Lu, Yong; Zhu, Jintao, Zhongguo Yiyao Gongye Zazhi, 2010, 41(10), 730-731

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  1 h, 60 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  1 h, 10 °C
Reference
Preparation of arylacetic acids
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempol ,  Ferric nitrate Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Method for synthesizing carboxylic acid or ketone compounds from alcohol or aldehyde using oxygen or oxygen in air as oxidant
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Homoveratric acid (3,4-dimethoxyphenylacetic acid)
Snyder, H. R.; Buck, J. S.; Ide, W. S., Organic Syntheses, 1935, , 31-4

(3,4-Dimethoxyphenyl)acetic acid Raw materials

(3,4-Dimethoxyphenyl)acetic acid Preparation Products

(3,4-Dimethoxyphenyl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:93-40-3)(3,4-Dimethoxyphenyl)acetic acid
Order Number:A11002
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:28
Price ($):151.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-40-3)3,4-二甲氧基
Order Number:LE2468899
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
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(3,4-Dimethoxyphenyl)acetic acid Spectrogram

1H-13C NMR Bruker Water
1H-13C NMR
GC-MS EI-B
GC-MS
1H NMR Varian Water
1H NMR

Additional information on (3,4-Dimethoxyphenyl)acetic acid

Introduction to (3,4-Dimethoxyphenyl)acetic Acid (CAS No. 93-40-3)

(3,4-Dimethoxyphenyl)acetic acid, with the chemical formula C9H10O3, is a versatile organic compound widely recognized for its significant applications in the field of pharmaceuticals and chemical research. Its CAS number, CAS No. 93-40-3, serves as a unique identifier, facilitating precise referencing in scientific literature and industrial applications. This compound, characterized by its dimethoxyphenyl moiety and acetic acid side chain, has garnered considerable attention due to its structural and functional properties.

The< strong>(3,4-Dimethoxyphenyl)acetic acid molecule exhibits a phenolic structure, which is a key feature contributing to its reactivity and biological activity. The presence of two methoxy groups at the 3rd and 4th positions of the benzene ring enhances its solubility in polar solvents and influences its interaction with biological targets. This feature makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

In recent years, research has highlighted the potential of< strong>(3,4-Dimethoxyphenyl)acetic acid as a precursor in the development of novel therapeutic agents. Its structural framework is conducive to modifications that can tailor its pharmacokinetic and pharmacodynamic properties. For instance, derivatives of this compound have been explored for their anti-inflammatory, analgesic, and antioxidant effects. The dimethoxyphenyl group, in particular, has been shown to modulate enzyme activities such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways.

One of the most compelling aspects of< strong>(3,4-Dimethoxyphenyl)acetic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the< strong>(3,4-Dimethoxyphenyl)acetic acid scaffold into kinase inhibitors, researchers aim to develop more selective and potent drugs. Recent studies have demonstrated that compounds derived from this molecule can inhibit specific kinases while minimizing side effects on other enzymes.

The pharmaceutical industry has also leveraged< strong>(3,4-Dimethoxyphenyl)acetic acid in the development of central nervous system (CNS) drugs. The ability of this compound to cross the blood-brain barrier has been exploited in the design of neuroactive agents. For example, derivatives of< strong>(3,4-Dimethoxyphenyl)acetic acid have shown promise in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems.

Beyond pharmaceutical applications, CAS No. 93-40-3 refers to a compound that finds utility in agrochemicals and specialty chemicals. Its derivatives have been investigated for their potential as plant growth regulators and pest control agents. The structural versatility of< strong>(3,4-Dimethoxyphenyl)acetic acid allows for modifications that can enhance its efficacy as an agrochemical while maintaining environmental safety.

The synthesis of< strong>(3,4-Dimethoxyphenyl)acetic acid typically involves aromatic substitution reactions followed by carboxylation processes. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers and manufacturers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of complex derivatives.

In conclusion, (3,4-Dimethoxyphenyl)acetic acid, identified by CAS No. 93-40-3, is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable building block for pharmaceuticals, agrochemicals, and specialty chemicals. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in modern chemical science.

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Amadis Chemical Company Limited
(CAS:93-40-3)(3,4-Dimethoxyphenyl)acetic acid
A11002
Purity:99%
Quantity:1kg
Price ($):151.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-40-3)3,4-二甲氧基
LE2468899
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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